N-[1-(1H-1,2,3-Benzotriazol-1-yl)propyl]benzenecarbothioamide
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Overview
Description
N-[1-(1H-1,2,3-Benzotriazol-1-yl)propyl]benzenecarbothioamide is a compound that features a benzotriazole moiety linked to a propyl chain, which is further connected to a benzenecarbothioamide group. Benzotriazole derivatives are known for their versatile chemical properties and have been extensively studied for their applications in various fields, including medicinal chemistry, material science, and industrial processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(1H-1,2,3-Benzotriazol-1-yl)propyl]benzenecarbothioamide typically involves the reaction of benzotriazole with a suitable propyl halide, followed by the introduction of the benzenecarbothioamide group. One common method involves the use of 1H-benzotriazole, which is reacted with 1-bromopropane in the presence of a base such as potassium carbonate to form the intermediate N-(1-bromopropyl)benzotriazole. This intermediate is then reacted with benzenecarbothioamide under appropriate conditions to yield the final product .
Industrial Production Methods
Industrial production of benzotriazole derivatives often involves large-scale reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound with high purity .
Chemical Reactions Analysis
Types of Reactions
N-[1-(1H-1,2,3-Benzotriazol-1-yl)propyl]benzenecarbothioamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The benzotriazole moiety can participate in nucleophilic substitution reactions, where the benzotriazole group acts as a leaving group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, and halides in the presence of a base or catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can result in the formation of various substituted benzotriazole derivatives .
Scientific Research Applications
N-[1-(1H-1,2,3-Benzotriazol-1-yl)propyl]benzenecarbothioamide has several scientific research applications, including:
Chemistry: Used as a synthetic intermediate in the preparation of complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic applications in treating various diseases and conditions.
Mechanism of Action
The mechanism of action of N-[1-(1H-1,2,3-Benzotriazol-1-yl)propyl]benzenecarbothioamide involves its interaction with specific molecular targets and pathways. The benzotriazole moiety can form π–π stacking interactions and hydrogen bonds with enzymes and receptors, leading to modulation of their activity. This compound can also stabilize radicals and anions, contributing to its diverse biological and chemical properties .
Comparison with Similar Compounds
Similar Compounds
- N-(1-Benzotriazol-1-yl-2-methyl-propyl)-nicotinamide
- N,N-bis-[(benzotriazol-1-yl)methyl]amines
- Benzimidazole-substituted benzotriazole
Uniqueness
N-[1-(1H-1,2,3-Benzotriazol-1-yl)propyl]benzenecarbothioamide is unique due to its specific structural features, which confer distinct electronic, steric, and stereoelectronic properties. The presence of both benzotriazole and benzenecarbothioamide groups allows for versatile reactivity and a wide range of applications in various fields .
Properties
IUPAC Name |
N-[1-(benzotriazol-1-yl)propyl]benzenecarbothioamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4S/c1-2-15(17-16(21)12-8-4-3-5-9-12)20-14-11-7-6-10-13(14)18-19-20/h3-11,15H,2H2,1H3,(H,17,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BTHBBCKPRHMOPS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(NC(=S)C1=CC=CC=C1)N2C3=CC=CC=C3N=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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